Lipophilicity Advantage vs. Closest Analogs
The target compound 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole exhibits a calculated LogP of 4.2122 . This is substantially higher than that of the non-halogenated parent scaffold 2-isopropylbenzothiazole (LogP 3.4197) , representing a ΔLogP of +0.79. The difference is even more pronounced when compared to the synthetically accessible 2-amino analog 2-amino-4-chloro-6-fluorobenzothiazole (LogP 3.2522), yielding a ΔLogP of +0.96 [1]. The target compound also surpasses the 2-chloro regioisomer 2-chloro-4-isopropyl-1,3-benzothiazole (LogP 4.0731) by +0.14 LogP units . Higher LogP is associated with enhanced membrane permeation and target tissue distribution in both pharmaceutical and agrochemical contexts.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.2122 (4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole) |
| Comparator Or Baseline | LogP = 3.4197 (2-Isopropylbenzothiazole, CAS 17626-86-7); LogP = 3.2522 (2-Amino-4-chloro-6-fluorobenzothiazole, CAS 210834-98-3); LogP = 4.0731 (2-Chloro-4-isopropyl-1,3-benzothiazole, CAS 182344-55-4) |
| Quantified Difference | ΔLogP = +0.79 vs. non-halogenated analog; +0.96 vs. 2-amino analog; +0.14 vs. 2-chloro regioisomer |
| Conditions | Calculated LogP values from vendor and database physicochemical property listings |
Why This Matters
Higher LogP predicts improved passive membrane permeability and hydrophobic target engagement, which is directly relevant for central nervous system drug design programs and for agrochemical candidates requiring leaf cuticle penetration.
- [1] Chemsrc. 2-Amino-4-chloro-6-fluorobenzothiazole, CAS 210834-98-3, LogP 3.25220, PSA 67.15. Available at: https://m.chemsrc.com/mip/cas/210834-98-3.html (accessed 2026). View Source
